2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-21-17(20)15-8-3-2-5-12(15)9-10-16(19)13-6-4-7-14(18)11-13/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHWDOYEOWZIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The direct esterification of 2-[3-(3-bromophenyl)-3-oxopropyl]benzoic acid with methanol in the presence of an acid catalyst provides a straightforward route to the methyl ester. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) catalyze the nucleophilic acyl substitution, driving the equilibrium toward ester formation via continuous removal of water.
Optimized Conditions:
-
Acid Catalyst: H₂SO₄ (10 mol%)
-
Solvent: Excess methanol (neat conditions)
-
Temperature: Reflux (65°C)
This method is particularly suitable for laboratory-scale synthesis due to its simplicity and reliance on readily available reagents.
Industrial-Scale Considerations
Large-scale production often employs continuous flow reactors to enhance heat dissipation and minimize side reactions such as acid-catalyzed ketone rearrangement. Recent advances in reactive distillation systems further improve yield by simultaneously removing methanol-water azeotropes, pushing the reaction to completion.
Palladium-Catalyzed Coupling and Sequential Fragmentation
Multi-Step Synthesis via Tetralone Intermediates
A three-step sequence involving palladium-catalyzed coupling and oxidative fragmentation has been developed for high-purity synthesis (Scheme 1):
-
Condensation: 3-Bromobenzaldehyde reacts with 7-chloroquinaldine in acetic anhydride to form a styryl intermediate (92% yield).
-
Coupling: A palladium-mediated Heck reaction with 1-tetralone yields α-aryl tetralone (78% yield).
-
Fragmentation: Acid-catalyzed cleavage in methanol produces the methyl ester (82% yield).
Advantages:
-
High regioselectivity in the Heck coupling step.
-
Avoids purification challenges associated with intermediates.
Disadvantages:
Comparative Analysis of Synthetic Methods
| Method | Yield | Catalyst | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Oxidative Fragmentation | 82% | H₂SO₄ | High | Moderate |
| Acid-Catalyzed Esterification | ~80% | H₂SO₄/p-TsOH | Moderate | High |
| Palladium-Catalyzed Route | 82% | Pd(OAc)₂ | Low | Low |
The oxidative fragmentation method offers the best balance of yield and scalability for industrial contexts, while esterification remains the preferred laboratory-scale approach due to its simplicity. The palladium-dependent route, though efficient, is limited by catalyst costs and operational complexity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-bromophenyl)propanoate: Similar in structure but lacks the benzoate ester group.
Methyl 2-(3-phenyl-3-oxopropyl)benzoate: Similar but without the bromine atom on the phenyl ring.
Uniqueness
Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate is unique due to the presence of both the bromophenyl and benzoate ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester, also known as methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate, is an organic compound characterized by a unique structure that includes a bromophenyl group and a benzoate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
- Molecular Formula: C16H17BrO3
- Molecular Weight: Approximately 333.177 g/mol
- Structure: The compound features a benzoate functional group linked to a propyl chain with a bromophenyl substituent, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to the presence of the bromophenyl group, which facilitates π-π stacking interactions with aromatic amino acids in proteins. This interaction can influence various cellular pathways, including enzyme activity and receptor signaling.
Biological Activity
Research indicates that methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate may act as an inhibitor for specific enzymes or receptors, suggesting potential therapeutic applications. Below are key findings regarding its biological activity:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial for targeting diseases where these enzymes play a crucial role.
- Receptor Modulation : Due to its structural features, it may also modulate receptor activity, impacting various physiological processes.
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Methyl 3-(3-bromophenyl)propanoate | Lacks the benzoate ester group | Simplified structure without dual functionality |
| Methyl 2-(3-phenyl-3-oxopropyl)benzoate | No bromine atom on the phenyl ring | Different reactivity due to lack of bromine |
| Methyl 4-(2-oxopropyl)benzoate | Oxopropyl group at the 4-position of the benzene ring | Variance in substitution pattern |
The dual functional groups present in methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate confer distinct chemical reactivity and biological activity, making it a versatile candidate for further research.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : Research has demonstrated that compounds with similar structures can significantly influence cellular pathways through enzyme inhibition or receptor modulation. For instance, studies on enzyme kinetics have shown that methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate can reduce enzymatic activity by competing with substrate binding sites.
- Animal Models : In vivo studies using animal models have indicated potential neurotoxic effects at high doses, suggesting that while the compound may have therapeutic benefits, careful dosage regulation is necessary to avoid adverse effects on the nervous system.
Future Perspectives
The ongoing research into methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate suggests several future directions:
- Therapeutic Applications : Further exploration into its potential as a therapeutic agent for diseases linked to enzyme dysregulation.
- Safety Profile : Comprehensive studies to establish a safety profile and therapeutic index for clinical applications.
- Mechanistic Studies : Detailed mechanistic studies to elucidate how this compound interacts at the molecular level with specific enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester, and what catalysts are typically employed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. A representative method involves reacting 3-bromobenzoic acid derivatives with activated carbonyl intermediates (e.g., bromoethyl ketones) in polar aprotic solvents like DMF, using triethylamine (TEA) as a catalyst. Reaction conditions typically involve room temperature and 2-hour stirring for intermediate formation . This approach is analogous to Montelukast intermediate synthesis, where the compound serves as a precursor .
Q. How is the compound characterized using spectroscopic methods to confirm its structure?
- Methodological Answer : Structural confirmation requires a combination of:
- IR spectroscopy : To identify ester (C=O, ~1728 cm⁻¹) and ketone (C=O, ~1685 cm⁻¹) functional groups.
- NMR spectroscopy : H NMR reveals aromatic proton environments (δ 7.0–8.1 ppm) and methyl/methylene signals (e.g., δ 2.44 ppm for CH groups). C NMR confirms carbonyl carbons (δ 165–190 ppm) .
- X-ray crystallography : Resolves dihedral angles between aromatic moieties (e.g., 46.51° between 3-bromophenyl and benzoate groups) to validate spatial conformation .
Q. What role does this compound serve in the synthesis of Montelukast, and what are the critical reaction steps involved?
- Methodological Answer : The compound is a key intermediate in Montelukast synthesis. Critical steps include:
- Coupling reactions : Linking the 3-bromophenyl group to the benzoate backbone via a 3-oxopropyl spacer.
- Quinoline incorporation : Subsequent Stille or Suzuki cross-coupling to introduce the 7-chloro-2-quinolinyl moiety.
- Chiral resolution : Separation of stereoisomers (e.g., 3R vs. 3S hydroxy derivatives) to ensure pharmacological activity .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, considering factors like solvent choice and reaction time?
- Methodological Answer :
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions while maintaining solubility.
- Catalyst screening : Test alternatives to TEA, such as DMAP, to enhance esterification efficiency.
- Reaction monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion (e.g., 85–90%) and minimize degradation .
Q. What analytical strategies are recommended to resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Cross-validate H/C NMR with HSQC and HMBC to assign ambiguous signals.
- Crystallographic analysis : Resolve conformational discrepancies (e.g., dihedral angle variations in analogues) via single-crystal X-ray diffraction .
- Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify anomalies .
Q. What are the implications of the compound's stereochemical configuration on its reactivity in subsequent synthetic steps, and how can this be controlled?
- Methodological Answer :
- Steric effects : Bulky substituents on the 3-oxopropyl chain may hinder quinoline coupling. Use chiral catalysts (e.g., BINOL-derived phosphines) to enforce enantioselectivity.
- Chromatographic resolution : Employ chiral HPLC or crystallization to isolate active stereoisomers, as seen in Montelukast impurity profiles .
Q. How should researchers address stability issues during long-term storage, and what analytical methods are suitable for monitoring degradation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
